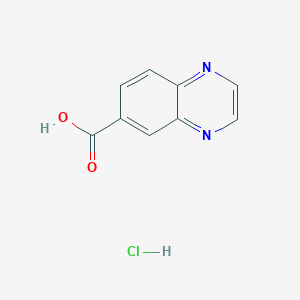

Quinoxaline-6-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

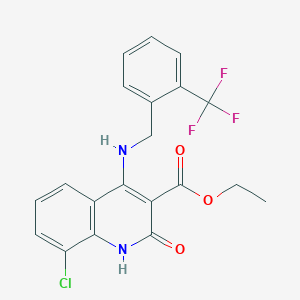

Quinoxaline-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2140327-28-0 . It has a molecular weight of 210.62 .

Synthesis Analysis

Quinoxaline-6-carboxylic acid can be synthesized from its methyl ester. The methyl ester (2084mg, 11.07mmol) is dissolved in ethanol (25mL), to which an aqueous solution of 1 N sodium hydroxide (25mL) is added. The solution is stirred for 4 hours under reflux. 1 N Hydrochloric acid is added to the reaction mixture to adjust the pH to 4, then, the precipitated solid is collected by filtration, washed with water and isopropanol, then dried to obtain the title compound (1477mg, 8.479mmol, 76.6%) as a solid .Molecular Structure Analysis

The molecular structure of Quinoxaline-6-carboxylic acid hydrochloride is represented by the linear formula: C9H7ClN2O2 . The Inchi Code for this compound is 1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H, (H,12,13);1H .Chemical Reactions Analysis

Quinoxaline derivatives have been extensively researched due to their wide range of physicochemical and biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis

Quinoxaline-6-carboxylic acid hydrochloride has a molecular weight of 210.62 .科学的研究の応用

Synthesis and Reactivity

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These materials have a wide range of applications in various fields, including bioimaging, sensors, and optoelectronics .

Electroluminescent Materials

Quinoxaline is also used in the creation of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field, making them useful in a variety of applications, including light-emitting diodes (LEDs) and other electronic devices .

Organic Sensitizers for Solar Cell Applications

Quinoxaline has been used in the development of organic sensitizers for solar cell applications . These sensitizers are used to increase the efficiency of solar cells by absorbing light and transferring the energy to the semiconductor .

Polymeric Optoelectronic Materials

Quinoxaline is used in the development of polymeric optoelectronic materials . These materials have applications in various fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Pharmaceutical Applications

Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics . The quinoxaline moiety demonstrates a wide range of biological activities, making it a valuable component in the design and development of new pharmaceuticals .

作用機序

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

将来の方向性

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there is potential for further development and research in this area.

特性

IUPAC Name |

quinoxaline-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLRRQBHVGYHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)

![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)

![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)

![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)